Product packaging for Bis(2-dichlorophosphinophenyl)ether(Cat. No.:CAS No. 1293994-89-4)

Bis(2-dichlorophosphinophenyl)ether

Cat. No.: B1512877
CAS No.: 1293994-89-4
M. Wt: 371.9 g/mol
InChI Key: XDOGVZTTZQALKT-UHFFFAOYSA-N
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Description

Bis(2-dichlorophosphinophenyl)ether is a specialized organophosphorus compound of significant interest in advanced chemical synthesis and catalysis research. Its primary research value lies in its role as a versatile precursor for the synthesis of bidentate diphosphine ligands, which are crucial in coordinating transition metal catalysts. Compounds of this structural class, such as the well-known DPEphos (Bis[(2-diphenylphosphino)phenyl] ether), are prized in inorganic and organometallic chemistry for their ability to modulate metal centers, influencing both the activity and selectivity of catalytic reactions . Researchers utilize such ligand systems in key transformations including hydroformylation, cross-coupling reactions, and hydrogenation. The dichlorophosphino groups offer a reactive handle for further functionalization, allowing for the creation of custom-tailored ligand libraries with specific steric and electronic properties. This compound is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, or for any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8Cl4OP2 B1512877 Bis(2-dichlorophosphinophenyl)ether CAS No. 1293994-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichloro-[2-(2-dichlorophosphanylphenoxy)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl4OP2/c13-18(14)11-7-3-1-5-9(11)17-10-6-2-4-8-12(10)19(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOGVZTTZQALKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=CC=C2P(Cl)Cl)P(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl4OP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746449
Record name [Oxydi(2,1-phenylene)]bis(phosphonous dichloride)
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Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1293994-89-4
Record name [Oxydi(2,1-phenylene)]bis(phosphonous dichloride)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1293994-89-4
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Contextualization of Bidentate Phosphorus Ligands in Coordination Chemistry and Catalysis

Bidentate phosphorus ligands are a cornerstone of coordination chemistry and homogeneous catalysis. nih.govacs.org These ligands, which possess two phosphorus donor atoms, can chelate to a metal center, forming a stable ring structure. This chelation effect often imparts greater stability to the resulting metal complex compared to monodentate ligands. The geometry of the resulting complex is heavily influenced by the nature of the backbone connecting the two phosphorus atoms, which in turn dictates the "bite angle" of the ligand. wikipedia.org This angle is a critical parameter in determining the steric and electronic environment around the metal, which ultimately controls the activity and selectivity of the catalyst. nih.govacs.org

Bidentate phosphines are integral to a multitude of catalytic processes, including cross-coupling reactions (like Suzuki, Heck, and Kumada couplings), hydrogenations, and hydroformylations. acs.org The ability to modify the substituents on the phosphorus atoms and the bridging group allows for the creation of a vast library of ligands, each with unique properties.

Synthetic Methodologies for Bis 2 Dichlorophosphinophenyl Ether

Precursor Synthesis and Functionalization

The initial phase in the synthesis of bis(2-dichlorophosphinophenyl)ether is the construction of the diaryl ether core. This is a critical step that establishes the fundamental framework of the molecule.

Synthesis of Key Phenol-Ether Intermediates

The formation of the diphenyl ether linkage is typically achieved through cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are two of the most prominent methods employed for this purpose.

The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). This classic method has been refined over the years to proceed under milder conditions. For instance, the use of copper(I) catalysts and various ligands can facilitate the coupling of aryl bromides or iodides with phenols to form diaryl ethers.

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, offers a versatile and highly efficient alternative for the formation of C-O bonds. This methodology is known for its broad substrate scope and functional group tolerance. The reaction typically employs a palladium precursor and a suitable phosphine (B1218219) ligand to catalyze the coupling of an aryl halide or triflate with a phenol.

Coupling ReactionCatalyst SystemTypical SubstratesKey Features
Ullmann Condensation CuI / Ligand (e.g., phenanthroline)Aryl Iodides/Bromides, PhenolsClassic method, often requires higher temperatures.
Buchwald-Hartwig Amination Pd(OAc)₂ / Phosphine Ligand (e.g., DPEphos)Aryl Halides/Triflates, PhenolsHigh efficiency, broad scope, milder conditions.

This table presents generalized conditions for diaryl ether synthesis and may not represent the specific synthesis of the title compound.

Strategies for Ortho-Functionalization of Phenolic Systems

To facilitate the introduction of the dichlorophosphino groups at the desired positions, strategies for ortho-functionalization are employed. A key approach is the use of directed ortho-metalation (DoM). This technique utilizes a directing group on the aromatic ring to guide the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. In the context of diphenyl ether, the ether oxygen can act as a directing group, facilitating lithiation at the ortho-positions.

Another strategy involves the use of pre-functionalized starting materials, such as 2-bromophenol, which can be used to construct a 2-bromodiphenyl ether intermediate. The bromine atom then serves as a handle for subsequent metal-halogen exchange and phosphinylation.

Direct Introduction of Dichlorophosphino Groups

The introduction of the dichlorophosphino (-PCl₂) groups is the definitive step in the synthesis of the target molecule. This transformation is typically achieved through the reaction of an organometallic intermediate with a phosphorus electrophile.

Reaction Pathways for P-Cl Bond Formation

The most common method for the formation of an aryl-PCl₂ bond is the reaction of an organolithium or Grignard reagent with phosphorus trichloride (B1173362) (PCl₃). In the case of this compound, a di-lithiated diphenyl ether intermediate would be reacted with an excess of PCl₃. The organolithium species acts as a nucleophile, displacing a chloride ion from PCl₃ to form the desired P-C bond.

However, a significant challenge with this method is the potential for over-alkylation, leading to the formation of phosphinous chlorides (Ar₂PCl) and tertiary phosphines (Ar₃P) as byproducts. To mitigate this, careful control of stoichiometry and reaction conditions is crucial.

Optimized Conditions for Phosphinylation Reactions

To enhance the selectivity of the phosphinylation reaction, several modifications to the standard procedure have been developed. One approach involves the use of less reactive organometallic reagents, such as organozinc compounds. These can be generated in situ from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt (e.g., ZnCl₂). The lower nucleophilicity of the organozinc reagent often leads to a more controlled reaction with PCl₃, favoring the formation of the desired dichlorophosphine.

Another strategy employs phosphorus reagents with leaving groups other than chloride. For example, reacting the organolithium intermediate with P(NEt₂)₂Cl followed by treatment with HCl gas can selectively yield the aryldichlorophosphine. This method takes advantage of the controlled displacement of the amino groups.

Phosphinylation MethodPhosphorus ReagentKey IntermediateAdvantagesDisadvantages
Direct Phosphinylation PCl₃Organolithium/GrignardReadily available reagents.Potential for over-alkylation.
Using Organozinc Reagents PCl₃OrganozincHigher selectivity for mono-phosphinylation.Requires an additional transmetalation step.
Amine-Substituted Phosphorus Halide P(NEt₂)₂Cl then HClOrganolithiumHigh selectivity.Use of hazardous HCl gas.

This table presents a comparison of general phosphinylation methods and the data may not be specific to the synthesis of the title compound.

Alternative Synthetic Routes and Methodological Comparisons

An alternative approach to the synthesis of aryldichlorophosphines involves the reaction of an aromatic hydrocarbon with phosphorus pentasulfide (P₄S₁₀) to form a perthiophosphonic anhydride (B1165640). This intermediate can then be chlorinated to yield the desired aryldichlorophosphine. Applying this to diphenyl ether could provide a different pathway to the target molecule.

A comparative analysis of these methodologies reveals a trade-off between reaction efficiency, selectivity, and the availability and handling of reagents. The choice of a specific synthetic route will often depend on the desired scale of the reaction and the available laboratory infrastructure. While the ortho-lithiation/phosphinylation route is direct, the methods utilizing organozinc reagents or amine-substituted phosphorus halides offer greater control over the reaction outcome, minimizing the formation of undesirable byproducts.

Evaluation of Efficiency and Selectivity in Synthesis

The preparation of this compound can be approached through several synthetic strategies, each with its own merits and challenges regarding efficiency and selectivity. Two primary routes are the reaction of diphenyl ether with phosphorus pentasulfide followed by chlorination, and the directed ortho-lithiation of diphenyl ether followed by reaction with a phosphorus source.

A scalable synthetic pathway to aryldichlorophosphines, including phenoxy-substituted derivatives, commences with the electrophilic substitution of an aromatic hydrocarbon with phosphorus pentasulfide (P₄S₁₀). acs.orgst-andrews.ac.uk In the context of this compound, this would involve the reaction of diphenyl ether with P₄S₁₀ to form an intermediate perthiophosphonic anhydride. This intermediate is then subjected to reduction, typically with a reducing agent like lithium aluminium hydride (LiAlH₄), to yield the corresponding primary phosphine. The final step is the chlorination of the primary phosphine to the desired aryldichlorophosphine. acs.orgst-andrews.ac.uk While this method is noted for its potential scalability, the efficiency and selectivity for the formation of the bis-phosphinated product from diphenyl ether require careful control of reaction conditions.

An alternative and widely utilized method for the synthesis of aryldichlorophosphines involves the use of organometallic reagents, such as organolithium or Grignard reagents. acs.org For the synthesis of this compound, this would entail the directed ortho-lithiation of diphenyl ether. The ether oxygen atom directs the lithiation to the ortho positions of the phenyl rings. uwindsor.caias.ac.incore.ac.uk This is typically achieved using a strong base like n-butyllithium (n-BuLi). uwindsor.caias.ac.incore.ac.uk The resulting dilithiated intermediate is then quenched with a suitable phosphorus electrophile, such as phosphorus trichloride (PCl₃), to introduce the dichlorophosphino groups.

Below is a table summarizing the potential synthetic routes and key considerations for efficiency and selectivity:

Synthetic Route Starting Materials Key Intermediates Key Considerations for Efficiency & Selectivity
Perthiophosphonic Anhydride RouteDiphenyl ether, Phosphorus pentasulfide (P₄S₁₀)Perthiophosphonic anhydride, Primary bis-phosphineControl of electrophilic substitution to achieve bis-functionalization. Efficiency of the reduction and chlorination steps. acs.orgst-andrews.ac.uk
Directed Ortho-Lithiation RouteDiphenyl ether, n-Butyllithium (n-BuLi), Phosphorus trichloride (PCl₃)Dilithiated diphenyl etherPrecise control of stoichiometry and reaction conditions to achieve selective double lithiation and avoid side reactions. acs.orguwindsor.ca

Considerations for Scalability in Academic Synthesis

The transition from a small-scale laboratory synthesis to a larger, academic-level production of this compound presents several practical challenges, particularly concerning the handling of air- and moisture-sensitive reagents and products.

The perthiophosphonic anhydride route is described as a potentially scalable method. acs.orgst-andrews.ac.uk However, scaling up the reaction of diphenyl ether with P₄S₁₀ requires appropriate equipment to handle the high temperatures and the heterogeneous nature of the reaction mixture. The subsequent reduction with LiAlH₄ is highly exothermic and generates hydrogen gas, necessitating careful temperature control and an inert atmosphere. The final chlorination step also requires robust handling procedures for corrosive and reactive chlorinating agents.

For the ortho-lithiation route, the use of pyrophoric reagents like n-BuLi on a larger scale demands strict adherence to safety protocols and the use of specialized equipment to maintain anhydrous and anaerobic conditions. uniurb.it The work-up of large-scale organolithium reactions can also be hazardous.

A significant hurdle in the academic scale-up of the synthesis of this compound is the purification of the final product. As an air-sensitive compound, traditional purification techniques like column chromatography can be challenging and may lead to decomposition. reddit.com Distillation under reduced pressure is a viable option, but the thermal stability of the compound must be considered. The handling and storage of the purified product also require an inert atmosphere, typically within a glovebox or using Schlenk line techniques.

The following table outlines key considerations for the academic scale-up of the synthesis of this air-sensitive compound:

Consideration Perthiophosphonic Anhydride Route Directed Ortho-Lithiation Route
Reagent Handling Safe handling of P₄S₁₀ and highly reactive LiAlH₄.Use of pyrophoric n-BuLi under strictly inert conditions. uniurb.it
Reaction Control Management of exothermic reduction step.Precise temperature control during lithiation and quenching.
Work-up and Purification Filtration of solids under inert atmosphere; careful quenching of excess reductant.Safe quenching of large quantities of organolithium reagent; air-free purification methods (e.g., vacuum distillation).
Product Handling All manipulations of the final product must be under an inert atmosphere.All manipulations of the final product must be under an inert atmosphere. reddit.com

Reactions at Phosphorus Centers

The phosphorus atoms in this compound are in the +3 oxidation state and bear two reactive phosphorus-chlorine (P-Cl) bonds. These bonds are the primary sites for chemical modification, allowing for the introduction of a diverse range of substituents.

Nucleophilic Substitution Reactions of P-Cl Bonds

The P-Cl bonds in this compound are highly susceptible to attack by nucleophiles, leading to the displacement of the chloride ions. This reactivity is the cornerstone for the synthesis of a multitude of derivatives. The general reaction involves the attack of a nucleophile (Nu⁻) on the electrophilic phosphorus atom, resulting in the formation of a new P-Nu bond and the liberation of a chloride ion.

Synthesis of Substituted Phosphine Ligands (e.g., Phosphites, Phosphinites, Phosphines with Organic Substituents)

The reaction of this compound with various nucleophiles provides access to a broad class of bidentate phosphine ligands, which are of significant interest in coordination chemistry and homogeneous catalysis.

Phosphites: The reaction with alcohols or phenols in the presence of a base to neutralize the liberated HCl leads to the formation of phosphite (B83602) ligands. For instance, treatment with two equivalents of a phenol (ArOH) per PCl₂ group would yield a tetraphenoxy-substituted derivative. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of P-Cl bonds with alcohols is a well-established method for phosphite synthesis. wikipedia.org

Phosphinites: Similarly, reaction with one equivalent of an alcohol or phenol per P-Cl bond can, in principle, lead to the formation of phosphinite ligands, where one chlorine atom is substituted by an alkoxy or aryloxy group.

Phosphines with Organic Substituents: A widely used method for creating carbon-phosphorus bonds is the reaction of chlorophosphines with organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi). nih.govnumberanalytics.comwikipedia.org The reaction of this compound with four equivalents of an organometallic reagent would lead to the formation of a tetra-substituted tertiary phosphine. For example, the well-known ligand DPEphos, or bis(2-diphenylphosphinophenyl)ether, is synthesized from a related precursor, highlighting the utility of this approach. wikipedia.orgsigmaaldrich.com The general transformation is depicted below:

O(C₆H₄PCl₂)₂ + 4 RMgX → O(C₆H₄PR₂)₂ + 4 MgXCl

ReagentProduct Type
Alcohols/Phenols (ROH/ArOH)Phosphites
Primary/Secondary Amines (RNH₂/R₂NH)Aminophosphines
Grignard Reagents (RMgX)Tertiary Phosphines
Organolithium Reagents (RLi)Tertiary Phosphines
Formation of Polyphosphorus Systems

Oxidation and Reduction Chemistry of Phosphorus

The phosphorus centers in this compound and its derivatives can undergo changes in their oxidation state.

Oxidation: The phosphorus(III) centers can be oxidized to the pentavalent state (P(V)). This is a common reaction for phosphines and can be achieved using various oxidizing agents, such as hydrogen peroxide (H₂O₂), air, or other peroxides. google.comchempap.org The oxidation of dichlorophosphines can lead to the corresponding phosphonyl dichlorides. google.com The resulting phosphine oxides often exhibit different coordination properties and stability compared to their phosphine precursors.

Reduction: The P-Cl bonds can be reduced to P-H bonds, leading to the formation of primary or secondary phosphines. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or other silane-based reagents. thieme-connect.comorganic-chemistry.org The reduction of both dichlorophosphino groups in this compound would yield bis(2-phosphinophenyl)ether, a secondary diphosphine.

Stereochemical Considerations in Ligand Derivatization

The synthesis of chiral phosphine ligands is of great importance in asymmetric catalysis. nih.gov While this compound itself is an achiral molecule, the introduction of chiral substituents or the creation of stereogenic phosphorus centers can lead to chiral derivatives.

If a chiral nucleophile is used in the substitution reaction, a chiral ligand can be formed. Furthermore, if the substituents on the phosphorus atom are different, the phosphorus atom itself can become a stereocenter, leading to P-chiral phosphines. wikipedia.orgnih.govresearchgate.netnih.govtcichemicals.com The stereochemical outcome of the nucleophilic substitution at the phosphorus center (retention or inversion of configuration) can depend on the reaction conditions and the nature of the nucleophile and leaving group.

Chemo- and Regioselectivity in Ligand Modification Reactions

Chemoselectivity: In reactions with polyfunctional nucleophiles, the high reactivity of the P-Cl bond generally allows for selective reaction at the phosphorus center over other less reactive functional groups that might be present in the nucleophile.

Regioselectivity: For this compound, the two phosphorus centers are chemically equivalent in the starting material. However, the reaction of the first PCl₂ group could potentially influence the reactivity of the second. In reactions with less than a stoichiometric amount of nucleophile, a mixture of mono- and di-substituted products is expected. Achieving selective monosubstitution can be challenging and often requires careful control of reaction conditions. The regioselectivity of reactions on the aromatic backbone is also a consideration, although the primary focus of derivatization is typically at the phosphorus centers. nih.govrsc.orgacs.org

Historical Development and Academic Significance in Organophosphorus Chemistry

The development of organophosphorus compounds dates back to the 19th century, with significant advancements occurring throughout the 20th century. mdpi.comresearchgate.netnih.gov The synthesis of the first organophosphorus compound with anticholinesterase properties, tetraethyl pyrophosphate (TEPP), was described in 1854. researchgate.net The field rapidly expanded, particularly from the 1930s onwards, with the work of chemists like Gerhard Schrader leading to the synthesis of thousands of new organophosphorus compounds. researchgate.net

Coordination Chemistry of Bis 2 Dichlorophosphinophenyl Ether and Its Derivatives

Complex Formation with Transition Metals

The ability of Bis(2-dichlorophosphinophenyl)ether to form complexes with transition metals is predicated on the presence of lone pairs of electrons on the phosphorus atoms, which can be donated to vacant orbitals of a metal center. The ether linkage provides a flexible backbone, allowing the two phosphino (B1201336) groups to coordinate to a single metal center in a chelating fashion or to bridge two different metal centers.

Synthesis of Metal-Phosphine Complexes

The synthesis of metal complexes with this compound is anticipated to follow general methodologies established for other phosphine (B1218219) ligands. These typically involve the reaction of the ligand with a suitable metal precursor, such as a metal halide, carbonate, or a complex with labile ligands. wikipedia.org

The synthesis of this compound itself can be achieved through methods like the Williamson ether synthesis, reacting a dichlorophosphine derivative with a phenolic compound under inert conditions. evitachem.com However, the reactivity of the P-Cl bonds may present challenges in its synthesis and subsequent use as a ligand, potentially contributing to its limited study.

Complexes of Group 8-11 metals with phosphine ligands are of significant interest due to their extensive applications in catalysis. tcichemicals.com For instance, palladium and platinum complexes are widely used in cross-coupling reactions, while rhodium and iridium complexes are prominent in hydrogenation and hydroformylation.

While no specific complexes of this compound with these metals are prominently reported in the literature, it is reasonable to predict their formation based on the behavior of analogous ligands. For example, the reaction of this compound with palladium(II) chloride would be expected to yield a square planar complex, [PdCl2(cis-Bis(2-dichlorophosphinophenyl)ether)]. The synthesis would likely be carried out in a suitable organic solvent under an inert atmosphere.

The electronic properties of the dichlorophosphino groups, being more electron-withdrawing than diphenylphosphino groups, would render the phosphorus atoms less basic. This could influence the stability and reactivity of the resulting metal complexes compared to those of DPEphos.

The coordination chemistry of phosphine ligands with early transition metals (Groups 3-7) is less developed compared to that with late transition metals. Early transition metals are more oxophilic and harder Lewis acids, generally preferring harder donor ligands. However, complexes with phosphine ligands are known, particularly with metals in lower oxidation states. illinois.edu

The formation of complexes between this compound and early transition metals would likely require strongly reducing conditions to generate a suitable low-valent metal center. The P-Cl bonds in the ligand might also be susceptible to reaction with these highly reactive metal centers.

Ligand Binding Modes and Denticity

This compound possesses two phosphorus donor atoms and an ether oxygen. The primary binding mode is expected to be as a bidentate chelating ligand (P,P-coordination), forming a stable seven-membered ring with the metal center. The flexibility of the ether linkage allows for a range of bite angles, which can influence the geometry and reactivity of the resulting complex.

Alternative binding modes are also conceivable. The ligand could act as a monodentate ligand, with only one phosphorus atom coordinated to the metal. It could also function as a bridging ligand, connecting two metal centers. The ether oxygen is generally a weak donor and is less likely to coordinate, especially to softer late transition metals. However, hemilabile behavior, where the ether oxygen can reversibly coordinate to the metal center, cannot be entirely ruled out in certain contexts.

Structural Analysis of Coordination Complexes

The precise geometry and structural parameters of coordination complexes are critical for understanding their reactivity. X-ray crystallography is the definitive method for determining these features.

X-ray Crystallographic Studies of Metal Coordination Geometries

As of the current body of scientific literature, there is a notable absence of published X-ray crystal structures for coordination complexes of this compound. This lack of data prevents a direct analysis of its coordination geometries.

However, we can infer potential structural features from related compounds. For complexes of the analogous ligand DPEphos, X-ray crystallography has revealed a variety of coordination geometries, including square planar for Pd(II) and Pt(II), and tetrahedral for Cu(I) and Ag(I). The bite angle of DPEphos is a key determinant of these geometries.

For a hypothetical square planar complex of [M(this compound)X2] (where M = Pd, Pt), the P-M-P bite angle would be a critical parameter. The electronic and steric differences between a dichlorophosphino and a diphenylphosphino group would likely lead to variations in bond lengths and angles compared to DPEphos complexes. The P-Cl bonds themselves would be reactive sites, and their interaction with the metal center or other ligands could lead to interesting structural features. For instance, intramolecular interactions between a chlorine atom and the metal center could be possible.

The reactivity of the P-Cl bond in coordinated phosphine ligands has been studied and can lead to further transformations of the complex, such as hydrolysis or alcoholysis to form phosphinito or phosphonato complexes. acs.org

Table 1: Comparison of Potential Properties of this compound with the known ligand DPEphos

PropertyBis(2-diphenylphosphinophenyl)ether (DPEphos)This compound (Predicted)
Phosphorus Basicity More basicLess basic
P-M Bond Strength Generally strongPotentially weaker due to reduced basicity
π-Acceptor Character ModerateStronger π-acceptor due to electronegative Cl atoms umb.edu
Reactivity of P-substituent Phenyl groups are generally inertP-Cl bonds are reactive towards nucleophiles acs.org

Analysis of Bite Angle and Steric Parameters in Ligand Design

In the design of bidentate ligands for transition metal catalysis, the bite angle and steric parameters are crucial factors that dictate the geometry and reactivity of the resulting metal complexes. psu.edu this compound is a diphosphine ligand featuring two dichlorophosphino groups attached to a flexible diphenyl ether backbone. evitachem.com The geometry of this ligand, particularly its bite angle, is a primary determinant of its coordination behavior.

The "natural bite angle" (βn) is a concept used to define the preferred P-M-P angle of a diphosphine ligand based on the flexibility of its backbone, independent of the metal's electronic preferences. psu.edupsu.edu For ligands with a diphenyl ether backbone, such as the well-studied analogue DPEphos [Bis(2-diphenylphosphinophenyl)ether], the natural bite angle is known to be large. rsc.orgresearchgate.net This wide bite angle is a consequence of the geometry of the central C-O-C ether linkage. It is expected that this compound would exhibit a similarly wide natural bite angle, predisposing it to form complexes where the P-M-P angle is significantly greater than 90°. This can stabilize certain transition states in catalytic cycles, for instance by facilitating reductive elimination in palladium-catalyzed cross-coupling reactions. rsc.orgresearchgate.net

The steric properties of a phosphine ligand are often quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a standard metal-phosphorus distance. psu.edumanchester.ac.uk While the diphenyl ether backbone is bulky, the primary steric influence comes from the substituents on the phosphorus atoms. In this compound, the phosphorus atoms bear two chlorine atoms and one phenyl group from the backbone. Compared to its widely used analog, DPEphos, which has two bulky phenyl groups on each phosphorus, the dichlorophosphino group is significantly less sterically demanding.

The interplay between the wide bite angle enforced by the backbone and the relatively small steric bulk of the PCl₂ groups is a key feature of this ligand. The flexibility of the backbone allows the ligand to accommodate a range of coordination geometries required during a catalytic cycle. psu.edu

Table 1: Comparison of Estimated Ligand Parameters
LigandAbbreviationNatural Bite Angle (βn)Phosphorus SubstituentsRelative Cone Angle
1,2-Bis(diphenylphosphino)ethanedppe~86°-Ph, -PhLarge
1,1'-Bis(diphenylphosphino)ferrocenedppf~99°-Ph, -PhLarge
Bis(2-diphenylphosphinophenyl)etherDPEphos~108°-Ph, -PhLarge
This compound-~108° (estimated)-Cl, -ClSmall-Medium

Electronic Structure and Bonding in Metal Complexes

Metal-Ligand Bonding Interactions

The bonding between a transition metal and a phosphine ligand like this compound is typically described by a synergistic model involving two main components: σ-donation and π-acceptance. libretexts.orgyoutube.com

σ-Donation : The primary interaction is the donation of the lone pair of electrons from each phosphorus atom into an empty d-orbital on the transition metal, forming a metal-phosphorus σ-bond. youtube.com The strength of this donation is related to the basicity of the phosphine; more electron-rich phosphines are stronger σ-donors. libretexts.org

π-Acceptance (Back-bonding) : The second component is π-back-bonding, where electron density from filled metal d-orbitals is donated into low-lying, empty orbitals of the phosphine ligand. libretexts.org For phosphine ligands, these acceptor orbitals are not the phosphorus 3d orbitals, as once thought, but are more accurately described as the antibonding σ* orbitals of the phosphorus-substituent bonds (in this case, the P-Cl and P-C bonds). libretexts.org

Influence of Phosphorus Substituents on Electronic Properties

The electronic properties of a phosphine ligand are profoundly influenced by the nature of the substituents on the phosphorus atom. manchester.ac.uklibretexts.org This is a critical aspect of this compound, as the two chlorine atoms on each phosphorus are highly electronegative.

The electronegativity of the substituents directly impacts the ligand's σ-donor and π-acceptor capabilities. youtube.com The Tolman Electronic Parameter (TEP) is a common metric used to quantify the electron-donating strength of a phosphine ligand, determined by measuring the A₁ C-O stretching frequency (ν(CO)) in a standard [Ni(CO)₃(L)] complex. psu.edu A higher ν(CO) value indicates a less electron-donating (more electron-withdrawing) phosphine.

For this compound, the following effects are prominent:

Reduced σ-Donation : The strong electron-withdrawing effect of the two chlorine atoms significantly reduces the electron density on the phosphorus atoms. This lowers the energy of the phosphorus lone pair, making the ligand a much weaker σ-donor compared to trialkyl- or triarylphosphines. libretexts.org Ligands with such properties are often termed "electron-poor."

Enhanced π-Acceptance : The high electronegativity of the chlorine atoms also lowers the energy of the P-Cl σ* antibonding orbitals. youtube.com This makes these orbitals more accessible and better able to accept electron density from the metal via back-bonding. libretexts.org

Therefore, this compound is characterized as a weak σ-donor and a strong π-acceptor ligand. This electronic profile is desirable in catalytic reactions where electron-poor ligands are beneficial, for example, in preventing catalyst deactivation by stabilizing the metal in a low oxidation state.

Table 2: Tolman Electronic Parameters (TEP) for Representative Phosphine Ligands
Ligand (L)TEP (ν(CO) in cm⁻¹)Electronic Character
P(t-Bu)₃2056.1Strongly Donating
PPh₃2068.9Moderately Donating
P(OPh)₃2085.3Weakly Donating / Withdrawing
PCl₃2097.0Strongly Withdrawing (π-acidic)
This compound (estimated)>2080Strongly Withdrawing (π-acidic)

Reactivity of Coordinated Ligands

A significant feature of complexes containing this compound is the reactivity of the coordinated ligand itself. The phosphorus-chlorine (P-Cl) bonds are susceptible to nucleophilic substitution. This reactivity allows for the post-coordination modification of the ligand structure, providing a powerful tool for catalyst tuning and the synthesis of new ligand derivatives.

Once the parent this compound is coordinated to a metal center, the P-Cl bonds can react with a variety of nucleophiles, such as alcohols (alkoxides), primary or secondary amines, and organometallic reagents (e.g., Grignard or organolithium reagents). These reactions result in the displacement of the chloride ions and the formation of new P-O, P-N, or P-C bonds, respectively.

For example: [M(Cl₂P-R-PCl₂)] + 4 NaOR' → [M((R'O)₂P-R-P(OR')₂)] + 4 NaCl (where -R- represents the diphenyl ether backbone)

This post-coordination modification strategy offers several advantages:

Ligand Library Generation : A single precursor complex of this compound can serve as a starting point to generate a diverse library of diphosphine ligands directly on the metal center. This allows for high-throughput screening of ligands for a specific catalytic application without needing to synthesize and isolate each ligand individually.

Access to Novel Structures : It enables the synthesis of complexes with ligand structures that might be difficult to prepare as free ligands.

Fine-Tuning of Properties : By systematically varying the nucleophile (e.g., using a series of alcohols with different steric bulk), one can finely tune the steric and electronic properties of the coordinated ligand and, consequently, the catalytic performance of the metal complex.

The reactivity of the P-Cl bonds is a defining characteristic of the coordination chemistry of this compound, transforming it from a simple ligand into a versatile platform for creating customized catalyst systems.

Catalytic Applications of Metal Complexes Derived from Bis 2 Dichlorophosphinophenyl Ether

Homogeneous Catalysis

Metal complexes derived from diaryl ether-based phosphine (B1218219) ligands are primarily employed in homogeneous catalysis, where the catalyst and reactants exist in the same phase. This allows for high activity and selectivity under relatively mild reaction conditions.

The formation of carbon-carbon bonds is fundamental to the construction of complex organic molecules. Palladium complexes bearing phosphine ligands are particularly adept at catalyzing these transformations.

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between organoboranes and organic halides or triflates, catalyzed by a palladium complex. The choice of ligand is crucial for the efficiency of the catalytic cycle. While specific data for "Bis(2-dichlorophosphinophenyl)ether" is unavailable, related bulky and electron-rich phosphine ligands have demonstrated high efficacy. For instance, dialkylbiaryl phosphine ligands are known to promote the coupling of a wide range of substrates, including challenging combinations. organic-chemistry.orgnih.gov

The general catalytic cycle involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organoborane in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org

Table 1: Representative Suzuki-Miyaura Coupling Reactions using Palladium-Phosphine Catalysts

EntryAryl HalideBoronic AcidCatalyst SystemBaseSolventYield (%)
14-ChlorotoluenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O98
22-Bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane95
31-Chloro-4-nitrobenzeneNaphthalene-1-boronic acidPdCl₂(XPhos)₂K₃PO₄Dioxane92 researchgate.net

This table presents representative data for well-established phosphine ligands to illustrate the scope of the Suzuki-Miyaura reaction and does not feature "this compound".

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. Palladium catalysts with phosphine ligands are commonly used. The ligand influences the regioselectivity and efficiency of the reaction. For example, palladium complexes with aminomethylphosphine ligands have shown high activity in the Heck reaction of aryl halides with methyl acrylate. nih.gov

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. A typical catalyst system involves a palladium source, a copper(I) co-catalyst, and a phosphine ligand in the presence of a base. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. In some cases, the choice of phosphine ligand can be critical in controlling the reaction pathway, as seen in the coupling of 2,2'-diiodobiphenyls with acetylenes where different phosphines led to different products. nih.gov

The Kumada coupling reaction establishes a C-C bond between a Grignard reagent and an organic halide, typically catalyzed by a nickel or palladium complex with phosphine ligands.

The Negishi coupling is a similar reaction that utilizes an organozinc reagent instead of a Grignard reagent. This reaction is also catalyzed by nickel or palladium complexes and is known for its high functional group tolerance. The nature of the phosphine ligand is critical in preventing side reactions and promoting efficient coupling.

While specific examples utilizing diaryl ether-based phosphines in these reactions are not readily found in the literature, the general principles of these reactions are well-established with other phosphine ligands.

The formation of bonds between carbon and heteroatoms such as nitrogen is of great importance in the synthesis of pharmaceuticals and other functional materials.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. researchgate.netlibretexts.org The development of this reaction has been heavily reliant on the design of effective phosphine ligands. researchgate.net Bidentate and bulky, sterically hindered monophosphine ligands have proven to be particularly effective. researchgate.net These ligands facilitate the crucial steps of oxidative addition and reductive elimination in the catalytic cycle. researchgate.net

Table 2: Representative Buchwald-Hartwig Amination Reactions

EntryAryl HalideAmineCatalyst SystemBaseSolventYield (%)
14-ChlorotolueneAnilinePd(OAc)₂ / X-PhosKOt-BuToluene95 nih.gov
22-BromotolueneMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene92 researchgate.net
31-Chloro-4-cyanobenzeneN-MethylanilinePd(OAc)₂ / RuPhosK₃PO₄Dioxane90

This table presents representative data for well-established phosphine ligands to illustrate the scope of the Buchwald-Hartwig amination and does not feature "this compound".

Carbon-Heteroatom Bond Formation Reactions

Ullmann-Type Coupling Reactions

There are no published studies on the use of metal complexes of this compound as catalysts in Ullmann-type coupling reactions. While Ullmann and Ullmann-type reactions are crucial for forming carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds, and often employ copper or palladium catalysts with various phosphine ligands, the specific application of this compound in this context has not been reported. nih.govnih.govorganic-chemistry.orgorganic-chemistry.orgarkat-usa.org

Hydrogenation and Hydroformylation Processes

Asymmetric Hydrogenation

No data is available on the application of metal complexes derived from this compound in asymmetric hydrogenation. Chiral metal complexes, often containing rhodium, ruthenium, or iridium with chiral phosphine ligands, are widely used for the enantioselective reduction of prochiral olefins, ketones, and imines. nih.govrsc.orgcapes.gov.br However, the potential of this compound to be converted into a chiral ligand and its subsequent use in asymmetric hydrogenation has not been explored in the available literature.

Regioselectivity in Hydroformylation

There is no information regarding the use of this compound or its metal complexes in hydroformylation processes. Hydroformylation, or oxo-synthesis, is a key industrial process for producing aldehydes from alkenes, and the regioselectivity (linear vs. branched aldehyde) is often controlled by the nature of the phosphine or phosphite (B83602) ligands on the rhodium or cobalt catalyst. researchgate.netmpg.demdpi.comresearchgate.netrsc.org The influence of this compound on the regioselectivity of this reaction remains uninvestigated.

Polymerization Reactions

There is no evidence in the literature of this compound being used as a ligand in metal-catalyzed polymerization reactions. For instance, in Ziegler-Natta polymerization, while various electron donors and ligands can influence the catalyst's activity and the properties of the resulting polymer, there is no mention of this specific compound being utilized. nih.govresearchgate.netmdpi.comnih.gov Similarly, its application in other types of polymerization catalysis has not been reported.

Mechanistic Investigations in Catalysis

Due to the absence of any reported catalytic applications for metal complexes of this compound, there are consequently no mechanistic investigations available. Mechanistic studies are crucial for understanding catalyst behavior, including the roles of ligands in catalyst activation, stability, and the determination of reaction pathways, but such studies are contingent on the existence of a catalytic system to investigate. nih.govresearchgate.netscispace.comresearchgate.netresearchgate.net A related compound, Bis[(2-diphenylphosphino)phenyl] ether (POP), has been studied in the context of coordination chemistry and its efficacy as a catalyst in various organic transformations has been noted. mdpi.com However, this does not provide direct insight into the catalytic behavior of the dichlorophosphino analogue.

Reaction Pathway Elucidation5.2.2. Identification of Active Catalytic Species5.2.3. Turnover Frequency and Selectivity Analysis5.3. Catalyst Design Principles Based on Ligand Structure5.3.1. Impact of Ligand Bite Angle on Catalytic Performance5.3.2. Electronic Tuning of Catalytic Activity5.4. Catalyst Recycling and Immobilization Strategies

Additionally, no compound names can be listed as no related compounds were found in the context of "this compound".

Spectroscopic and Advanced Analytical Characterization of Bis 2 Dichlorophosphinophenyl Ether and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds. For a molecule like bis(2-dichlorophosphinophenyl)ether, a multi-nuclear approach would be essential.

Phosphorous-31 NMR for Purity and Structure Elucidation

Phosphorous-31 (³¹P) NMR spectroscopy would be the most direct method for characterizing the phosphorus environment in this compound. A pure sample would be expected to exhibit a single resonance in the ³¹P NMR spectrum, confirming the magnetic equivalence of the two phosphorus atoms. The chemical shift (δ) of this signal would be indicative of the P(III) oxidation state and the electron-withdrawing nature of the two chlorine atoms and the phenoxy-phenyl backbone. The precise chemical shift value would need to be determined experimentally.

Proton and Carbon-13 NMR for Organic Backbone Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy would be employed to characterize the organic framework of the molecule. The ¹H NMR spectrum would be expected to show a complex series of multiplets in the aromatic region, corresponding to the protons on the two phenyl rings. The integration of these signals would correspond to the eight aromatic protons.

The ¹³C NMR spectrum would provide information on the carbon skeleton. It would be expected to show distinct signals for the carbon atoms directly bonded to the phosphorus, the carbon atoms of the ether linkage, and the other aromatic carbons. The coupling between the phosphorus and carbon atoms (J-coupling) would provide valuable information for assigning the specific carbon resonances.

2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. For instance, HMBC experiments would reveal long-range couplings between the phosphorus atom and protons on the phenyl rings, as well as between the protons and carbons of the two different phenyl rings through the ether linkage.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, would provide critical insights into the functional groups present in this compound and how they interact with metal centers upon complex formation.

Vibrational Modes of the Ether and Phosphine (B1218219) Groups

The IR and Raman spectra of this compound would be characterized by several key vibrational modes. The C-O-C stretching vibrations of the ether linkage would be expected to appear in the fingerprint region of the IR spectrum. The P-Cl stretching vibrations would also be prominent, typically appearing at lower wavenumbers. The aromatic C-H and C=C stretching and bending vibrations would also be present.

Ligand-Metal Interactions via IR

Upon coordination of this compound to a metal center, shifts in the vibrational frequencies of the ether and phosphine groups in the IR spectrum would be expected. The direction and magnitude of these shifts would provide evidence of coordination and offer insights into the nature of the ligand-metal bond. For example, a shift in the C-O-C stretching frequency could indicate an interaction between the ether oxygen and the metal center. Similarly, changes in the P-Cl or other phosphorus-related vibrations would confirm the coordination of the phosphine groups.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for the characterization of this compound and its coordination complexes. It provides crucial information regarding molecular weight, elemental composition, and the structure of complex ions.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the molecular formula of a newly synthesized compound like this compound. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm). This precision allows for the determination of a unique elemental composition.

For this compound, with a molecular formula of C₁₂H₈Cl₄OP₂, the theoretical exact mass can be calculated by summing the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O, ³¹P). The calculated monoisotopic mass provides a precise target for HRMS analysis.

Furthermore, the presence of four chlorine atoms in the structure results in a highly characteristic isotopic pattern due to the natural abundance of the ³⁵Cl (75.77%) and ³⁷Cl (24.23%) isotopes. The resulting mass spectrum will show a cluster of peaks (M, M+2, M+4, M+6, M+8) with specific relative intensities. The agreement between the experimentally observed isotopic pattern and the theoretical distribution provides definitive evidence for the number of chlorine atoms in the molecule, thus confirming its identity.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound [C₁₂H₈Cl₄OP₂]⁺

Ion Calculated Exact Mass (Da) Relative Intensity (%)
[C₁₂H₈³⁵Cl₄OP₂]⁺ 397.8518 32.9
[C₁₂H₈³⁵Cl₃³⁷ClOP₂]⁺ 399.8489 43.1
[C₁₂H₈³⁵Cl₂³⁷Cl₂OP₂]⁺ 401.8459 21.2
[C₁₂H₈³⁵Cl³⁷Cl₃OP₂]⁺ 403.8430 4.6
[C₁₂H₈³⁷Cl₄OP₂]⁺ 405.8400 0.4

Note: The table shows the expected pattern for the molecular ion. The presence of ¹³C isotopes will contribute to minor peaks at M+1, M+3, etc., which are also considered in the full analysis.

ESI-MS for Complex Ion Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing non-volatile and thermally sensitive molecules, including organometallic complexes derived from this compound. nih.gov The technique allows for the transfer of ions from solution into the gas phase with minimal fragmentation, enabling the characterization of intact complex ions. nih.gov

When analyzing the free ligand, which is prone to oxidation, ESI-MS can detect the protonated molecule [M+H]⁺, sodium adducts [M+Na]⁺, or the corresponding phosphine oxide species. nih.gov For metal complexes, ESI-MS is invaluable for confirming the structure and stoichiometry. For instance, a cationic complex, such as one formed with a metal (L') and a counter-anion (X⁻), would be observed as a single positively charged ion corresponding to the [M(this compound)(L')]⁺ fragment.

Tandem mass spectrometry (MS/MS) experiments can provide further structural details. By selecting a specific parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns can be observed. nih.gov For metal complexes of phosphine ligands, fragmentation typically involves the sequential loss of ligands, counter-ions, or fragments of the phosphine ligand itself. nih.govresearchgate.net This information helps to elucidate the coordination environment of the metal center.

Table 2: Expected Ions in ESI-MS Analysis of this compound and a Hypothetical Palladium(II) Complex

Analyte Expected Ion Ion Formula Notes
Free Ligand [M+H]⁺ [C₁₂H₉Cl₄OP₂]⁺ Protonated molecule
Free Ligand [M+Na]⁺ [C₁₂H₈Cl₄OP₂Na]⁺ Sodiated adduct nih.gov
Oxidized Ligand [M(O)+H]⁺ [C₁₂H₉Cl₄O₂P₂]⁺ Protonated mono-phosphine oxide

Electronic Absorption and Emission Spectroscopy (for luminescent derivatives)

The electronic absorption spectra of these complexes, typically recorded in solution, show absorption bands in the ultraviolet (UV) and sometimes the visible region. High-energy bands are usually assigned to π→π* intraligand transitions centered on the aromatic portions of the phosphine or other ligands in the coordination sphere. acs.org Lower energy bands are often attributed to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital. acs.org The energy and intensity of these MLCT bands are sensitive to the coordination environment. rsc.org

Upon excitation into these absorption bands, many copper(I) and gold(I) diphosphine complexes exhibit strong luminescence, usually from a triplet excited state (phosphorescence). rsc.orgmdpi.com The emission color, quantum yield (the efficiency of converting absorbed photons into emitted photons), and excited-state lifetime are key parameters. These properties are highly tunable; for example, in four-coordinate copper(I) complexes, a more distorted tetrahedral geometry can lead to higher emission quantum yields by reducing non-radiative decay pathways. rsc.org Research on complexes with related diphosphine ligands like DPEPhos has shown that the choice of other ligands in the complex significantly impacts the photophysical properties. acs.orgresearchgate.net Luminescent derivatives of this compound are expected to find applications in fields such as organic light-emitting diodes (OLEDs) and chemical sensing.

Table 3: Representative Photophysical Data for a Luminescent Copper(I) Complex with a Structurally Similar Diphosphine Ligand

Complex λ_abs_ (nm) (ε, M⁻¹cm⁻¹) λ_em_ (nm) Quantum Yield (Φ) Lifetime (τ, µs) Transition Assignment
[Cu(dmp)(DPEPhos)]⁺ 368 (5100) 558 0.35 2.1 ¹MLCT / ³MLCT

Data is for a representative complex containing 2,9-dimethyl-1,10-phenanthroline (dmp) and DPEPhos, a ligand analogous to this compound, in dichloromethane (B109758) solution. acs.org The properties are highly dependent on the specific ligands and solvent.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of phosphine (B1218219) ligands and their metal complexes. For ligands of the bis(phosphinophenyl)ether family, DFT calculations offer a detailed understanding of their molecular and electronic structure.

DFT calculations are instrumental in determining the ground-state geometry of bis(2-dichlorophosphinophenyl)ether. The optimization process involves finding the lowest energy conformation of the molecule by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. stackexchange.com For analogous, more widely studied bis(phosphino)phenyl ether ligands like DPEphos (bis(2-diphenylphosphinophenyl)ether), DFT has been used to predict key structural parameters. These calculations typically employ functionals like B3LYP or PBE0 and basis sets such as def2-TZVP. rsc.org

The geometry of these ligands is characterized by the P-O-P angle and the dihedral angles of the phenyl rings. The electronic structure, including the distribution of molecular orbitals, is also elucidated. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and localizations determine the ligand's frontier molecular orbital characteristics. In phosphine ligands, the HOMO is often localized on the phosphorus lone pairs, indicating their donor capability.

ParameterOptimized Value
P-O Bond Length1.63 Å
P-C (phenyl) Bond Length1.84 Å
C-O-C Angle118°
P-O-P Angle125°
HOMO Energy-5.8 eV
LUMO Energy-0.9 eV
HOMO-LUMO Gap4.9 eV

This is a representative table based on typical values for DPEphos-type ligands and not specific to this compound.

The electronic structure analysis of such ligands also involves examining the partial density of states (PDOS), which reveals the contribution of different atoms and orbitals to the molecular orbitals. mpg.de

The electronic properties of phosphine ligands are critical to their function in catalysis. nih.gov The donor/acceptor characteristics of this compound are significantly influenced by the presence of the electron-withdrawing chlorine atoms on the phosphorus atoms. These chlorine substituents are expected to decrease the electron-donating ability of the phosphine groups compared to their per-phenylated or per-alkylated counterparts.

The donor strength of phosphine ligands can be computationally assessed by calculating properties such as the Tolman electronic parameter (TEP), which is often derived from the CO stretching frequencies of nickel-carbonyl complexes bearing the phosphine ligand. DFT can be used to predict these frequencies. Generally, more electron-withdrawing groups on the phosphorus lead to a higher TEP, indicating weaker donor strength. The back-bonding ability of the ligand, or its π-acceptor character, is also influenced by the substituents. The P-Cl σ* orbitals are low in energy and can act as acceptor orbitals for metal d-electron density.

Natural Bond Orbital (NBO) analysis is another computational tool used to quantify the donor-acceptor interactions within a molecule and between a ligand and a metal center. This analysis provides information about charge transfer and the nature of the bonding orbitals.

When this compound coordinates to a paramagnetic transition metal, such as certain complexes of nickel(II) or iron(II), the resulting complex can exist in different spin states (e.g., high-spin or low-spin). DFT calculations are a valuable tool for predicting the relative energies of these different spin states. vasp.at The energy difference between the spin states is often small and can be influenced by the ligand field strength and the geometry of the complex.

The choice of DFT functional is critical for accurate spin-state energy predictions. Hybrid functionals are often employed for this purpose. The calculations can help to understand the factors that favor one spin state over another, which is crucial for understanding the magnetic properties and reactivity of the complex. While specific studies on the spin-state analysis of this compound complexes are not prominent in the literature, studies on other phosphine complexes of nickel have shown that the ligand's steric and electronic properties play a key role. acs.orgresearchgate.netnih.gov

Molecular Orbital (MO) Theory and Bonding Analysis

Molecular Orbital (MO) theory provides a framework for understanding the bonding between this compound and a metal center. The interaction involves the donation of the phosphorus lone pair electrons to an empty metal d-orbital (σ-donation) and potential back-donation from filled metal d-orbitals into empty orbitals of the ligand (π-back-donation).

The nature of the MOs in the resulting metal complex can be analyzed using computational methods. For instance, the composition of the MOs in terms of contributions from the metal and the ligand can be quantified. This analysis helps to understand the extent of covalent character in the metal-ligand bond and the roles of σ-donation and π-back-donation. The electron-withdrawing nature of the chloro-substituents in this compound is expected to lower the energy of the phosphorus lone pair orbitals, potentially weakening the σ-donation compared to more electron-rich phosphines. Conversely, the π-acceptor character might be enhanced.

Computational Studies of Reaction Mechanisms in Catalysis

Computational chemistry is extensively used to elucidate the mechanisms of catalytic reactions involving phosphine ligands. mdpi.com These studies can map out the entire catalytic cycle, identifying key intermediates and transition states.

For example, in a cross-coupling reaction, the key steps often include oxidative addition, transmetalation, and reductive elimination. Computational studies can model the geometry and energy of the transition state for each of these steps. The structure of the transition state provides insight into how the ligand influences the reactivity. While specific energy profiles for reactions catalyzed by complexes of this compound are not widely published, studies on analogous systems with DPEphos or Xantphos ligands in reactions like hydroformylation and C-N bond formation have provided valuable mechanistic insights. researchgate.net These studies highlight the importance of the ligand's bite angle and flexibility in determining the stability of intermediates and the energy of transition states.

A hypothetical energy profile for a generic catalytic step is shown in the table below to illustrate the type of data generated from such studies.

SpeciesRelative Free Energy (kcal/mol)
Reactants0.0
Pre-catalyst Activation+5.2
Oxidative Addition Transition State+18.5
Oxidative Addition Intermediate-2.1
Reductive Elimination Transition State+25.0
Products-15.7

This is a representative table illustrating a hypothetical energy profile and is not based on specific calculations for this compound.

Prediction of Reactivity and Selectivity

Theoretical and computational studies are pivotal in predicting the reactivity and selectivity of "this compound" and its derivatives. By employing methods such as Density Functional Theory (DFT), researchers can elucidate the electronic structure and energetic pathways of potential reactions, offering insights that guide synthetic efforts and the design of new catalysts. These computational approaches allow for the prediction of how the molecule will behave in a reaction, which atoms are most likely to react, and what products are likely to form.

Electronic Properties and Reactivity Descriptors

The reactivity of a molecule is fundamentally governed by its electronic properties. Computational chemistry provides a suite of descriptors to quantify these properties. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

For analogous phosphine compounds, DFT calculations have been used to determine these parameters. For instance, a theoretical study on the reaction of arylphosphines with dichloroethylene calculated global and local reactivity indices to predict the reaction's course. scirp.orgresearchgate.net The chemical potential (μ), a measure of the escaping tendency of electrons, and the global hardness (η), a measure of resistance to charge transfer, are derived from HOMO and LUMO energies.

Table 1: Calculated Global Reactivity Descriptors for an Analogous Arylphosphine System

CompoundHOMO (eV)LUMO (eV)Chemical Potential (μ) (eV)Nucleophilicity Index (N)
Phenylphosphine (1a)---3.9642.525
Thiophenylphosphine (1b)---2.744
Dichloroethylene (R₂)-9.489--4.2441.992

Data sourced from a DFT study on a related arylphosphine system. scirp.org

The data in Table 1 illustrates how computational methods can differentiate the reactivity of various species. A higher chemical potential for compound 1a compared to R₂ suggests that in a reaction between them, electron transfer will occur from 1a to R₂. scirp.org Similarly, the higher nucleophilicity index of the phosphine compounds compared to dichloroethylene indicates that the phosphines will act as the nucleophile. scirp.org These principles can be extended to predict the behavior of "this compound," where the phosphorus atoms are expected to be the primary sites of nucleophilic attack.

Prediction of Reaction Pathways and Selectivity

Beyond global reactivity, computational studies can model the entire potential energy surface of a reaction, identifying transition states and intermediates to predict the most favorable reaction pathway. This is critical for understanding and predicting selectivity (chemo-, regio-, and stereoselectivity).

For instance, in reactions involving diphosphine ligands like "this compound," the "bite angle" — the P-M-P angle in a metal complex (where M is a metal) — is a critical determinant of selectivity in catalysis. DFT calculations can predict the preferred coordination geometry and the resulting bite angle for a given ligand and metal center. While specific calculations for "this compound" are not widely available, studies on the closely related bis(2-(diphenylphosphino)phenyl) ether (DPEphos) have explored its coordination behavior. nih.gov

Table 2: Calculated Structural Parameters for a Copper(I) Complex of a Related Diphosphine Ether Ligand

ParameterValue
P-Cu-P bond angles136.55(7)°–139.97(8)°
P-O bond distances1.626(4) Å–1.629(4) Å

Data from a study on a dinuclear copper(I) complex of a POP-type ligand. nih.gov

These calculated structural parameters provide insight into the steric and electronic environment around the metal center, which in turn influences the selectivity of catalytic reactions. For "this compound," the presence of electron-withdrawing chlorine atoms on the phosphorus is expected to significantly alter its electronic properties compared to DPEphos, influencing its reactivity and the stability of its metal complexes.

Furthermore, computational models can investigate the cleavage of specific bonds. For ethers, acidic cleavage of the C-O bond is a common reaction. semanticscholar.orgrsc.org Theoretical studies can model the protonation of the ether oxygen and the subsequent nucleophilic attack, predicting the activation energy barriers for different pathways. This can help determine whether a reaction will proceed via an SN1 or SN2 mechanism, and which C-O bond in an unsymmetrical ether is more likely to cleave. For aryl alkyl ethers, it is consistently predicted that the alkyl-oxygen bond will cleave, as the aryl-oxygen bond is stronger and less susceptible to nucleophilic attack on the aromatic ring. semanticscholar.org

Future Research Directions and Challenges

Development of Novel Derivatized Ligands with Tunable Properties

The dichlorophosphino moieties of bis(2-dichlorophosphinophenyl)ether are highly reactive functional groups, serving as ideal starting points for the synthesis of a diverse library of derivatized ligands. Future research will likely focus on the substitution of the chlorine atoms with a wide array of organic and inorganic substituents to precisely tune the steric and electronic properties of the resulting phosphine (B1218219) ligands. This approach is analogous to the extensive development of derivatives of related diphosphine ligands like DPEphos. wikipedia.org

The ability to systematically modify the substituents on the phosphorus atoms allows for the fine-tuning of ligand properties. For instance, the introduction of electron-donating alkyl groups would be expected to increase the electron density on the phosphorus atoms, enhancing the ligand's σ-donating ability. Conversely, the incorporation of electron-withdrawing aryl or fluoroalkyl groups would increase the π-acceptor character of the ligand. manchester.ac.uk

A key challenge in this area will be the development of synthetic protocols that are both efficient and selective, allowing for the controlled introduction of different functionalities. The sensitivity of the P-Cl bond to moisture and nucleophiles necessitates the use of inert atmosphere techniques and carefully chosen reaction conditions.

Table 1: Comparison of Electronic and Steric Properties of Related Phosphine Ligands

Ligand TypeSubstituent (R)Electronic PropertiesSteric Bulk (Cone Angle)Potential Application
Alkylphosphines-CH₃, -C₂H₅, -tBuStrong σ-donors, weak π-acceptorsVariableHydrogenation, hydroformylation
Arylphosphines-Ph, -TolWeaker σ-donors, moderate π-acceptorsModerate to largeCross-coupling reactions
Phosphites-OPh, -ORWeak σ-donors, strong π-acceptorsVariableHydrocyanation, polymerization

This table illustrates how the modification of substituents on the phosphorus atom, a key potential research direction for this compound, can influence the properties and applications of phosphine ligands.

Exploration of New Catalytic Transformations

The development of novel ligands derived from this compound will undoubtedly pave the way for their application in a wide range of catalytic transformations. Drawing parallels with the extensive use of other diphosphine ligands, these new derivatives could find applications in various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, which are fundamental transformations in modern organic synthesis.

Furthermore, the flexible ether backbone of this compound-derived ligands could impart unique selectivity in reactions like hydroformylation, where the bite angle of the diphosphine ligand is a critical parameter for controlling the regioselectivity. The synthesis of chiral derivatives of this ligand could also open up avenues in asymmetric catalysis, a field of immense importance in the pharmaceutical and fine chemical industries.

A significant challenge will be to identify the optimal ligand-metal combination for specific catalytic reactions. This will require extensive screening of different derivatized ligands and metal precursors, as well as the detailed mechanistic investigation of the catalytic cycles to understand the role of the ligand in each elementary step.

Green Chemistry Approaches in Synthesis and Catalysis

Future research on this compound and its derivatives will increasingly need to incorporate the principles of green chemistry. This includes the development of more sustainable synthetic routes to the parent compound and its derivatives, minimizing the use of hazardous reagents and solvents, and reducing waste generation.

The primary challenge in this area is to achieve a balance between the catalyst's activity, selectivity, and stability in a recyclable format. Often, the process of immobilization can lead to a decrease in catalytic performance.

Applications in Materials Science and Photochemistry

The unique structural features of this compound-derived ligands make them promising candidates for applications in materials science and photochemistry. The ability of diphosphine ligands to coordinate to a variety of metal centers can be exploited to construct novel coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit interesting properties such as porosity, which could be utilized for gas storage and separation, or catalytic activity in a heterogeneous fashion.

Furthermore, the incorporation of these ligands into metal complexes could lead to the development of new photoluminescent materials. The electronic properties of the ligand can be tuned to influence the emission wavelength and quantum yield of the resulting metal complexes, with potential applications in organic light-emitting diodes (OLEDs) and chemical sensors. For instance, copper(I) complexes with wide-bite-angle diphosphine ligands have shown promise as emitters in thermally activated delayed fluorescence (TADF) applications. acs.org

The main challenge will be to design and synthesize ligands that not only possess the desired electronic and photophysical properties but also form stable and processable materials. The long-term stability of these materials under operational conditions will also be a critical factor to address.

Design of Multimetallic Systems for Cooperative Catalysis

The structure of this compound, with its two distinct phosphine units, is well-suited for the construction of multimetallic complexes. By coordinating two different metal centers to the same ligand, it may be possible to design catalysts that exhibit cooperative effects, where the two metals work in concert to facilitate a chemical transformation that is not possible with a single metal center.

These multimetallic systems could enable novel reactivity and selectivity in a variety of catalytic reactions, including multi-step tandem reactions where each metal center catalyzes a specific step in the sequence. The flexible ether backbone could allow for the two metal centers to be held in close proximity, facilitating communication and substrate transfer between them.

The design and synthesis of these complex multimetallic systems present a significant synthetic challenge. Controlling the selective coordination of different metals to the ligand and understanding the electronic and steric interactions between the metal centers will be crucial for the rational design of effective cooperative catalysts.

Q & A

Basic Research: What are the recommended synthesis and purification methods for Bis(2-dichlorophosphinophenyl)ether, and how do purity levels impact experimental reproducibility?

Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions between chlorinated phosphine precursors and aromatic ethers. For purification, recrystallization or column chromatography is recommended to achieve >95% purity, as lower purity may introduce side products (e.g., unreacted dichlorophosphine derivatives) that skew reactivity in catalysis or ligand applications. Evidence from Kanto Reagents emphasizes rigorous purity assessment via GC or HPLC to ensure reproducibility in downstream applications .

Basic Research: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural and electronic properties?

Answer:

  • NMR Spectroscopy : ³¹P NMR is critical for identifying phosphorus environments, with shifts typically between δ +10 to +30 ppm for dichlorophosphine moieties.
  • X-ray Crystallography : Resolves bond angles and distances (e.g., P-Cl bond length ~2.04 Å), essential for confirming steric and electronic effects in ligand design.
  • Mass Spectrometry : Validates molecular weight (e.g., 538.55 g/mol for related phosphine ethers ).
    Cross-referencing data with NIST Chemistry WebBook ensures accuracy, particularly for thermodynamic properties .

Advanced Research: How can this compound be optimized as a ligand in transition-metal catalysis, and what methodological frameworks guide its application?

Answer:

  • Electronic Tuning : Adjust substituents on the phenyl ring to modulate electron-donating/withdrawing effects, as demonstrated in analogous bis-phosphine ligands .
  • Steric Mapping : Use molecular modeling (DFT) to predict coordination geometry and steric bulk.
  • Catalytic Screening : Employ factorial design (e.g., 2^k designs) to test variables like temperature, solvent polarity, and metal/ligand ratios, ensuring systematic optimization .
    Link findings to coordination chemistry theories, such as Tolman’s electronic parameters, to rationalize catalytic activity .

Advanced Research: What experimental strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

Answer:

  • Controlled Replication : Isolate variables (e.g., moisture levels, catalyst pre-activation) that may differ between studies.
  • In Situ Monitoring : Use techniques like IR spectroscopy or reaction calorimetry to track intermediate species and exothermic events.
  • Meta-Analysis : Compare datasets using standardized metrics (e.g., turnover frequency) and reconcile discrepancies via sensitivity analysis.
    NIST’s data validation protocols provide a benchmark for resolving conflicting thermodynamic or kinetic measurements .

Advanced Research: How do environmental factors (e.g., moisture, oxygen) influence the stability of this compound, and what protocols mitigate degradation?

Answer:

  • Degradation Pathways : Hydrolysis of P-Cl bonds under humid conditions generates phosphine oxides, detectable via ³¹P NMR.
  • Mitigation Strategies : Store under inert gas (argon) in sealed containers with molecular sieves. Use gloveboxes for air-sensitive reactions .
  • Stability Testing : Accelerated aging studies (e.g., 40°C/75% RH) quantify degradation rates, informing handling guidelines .

Advanced Research: What theoretical frameworks support the design of this compound derivatives for asymmetric catalysis?

Answer:

  • Ligand-Substrate Interactions : Apply frontier molecular orbital (FMO) theory to predict enantioselectivity in prochiral substrates.
  • Chiral Induction : Integrate C2-symmetric backbones or chiral auxiliaries, guided by steric maps from crystallographic data .
  • Computational Validation : Density functional theory (DFT) simulations model transition states and energy barriers, aligning with experimental enantiomeric excess (ee) values .

Advanced Research: How can contradictions in catalytic performance between batch and flow reactor systems be addressed for this compound-based catalysts?

Answer:

  • Reactor-Specific Optimization : Adjust residence time and mixing efficiency in flow systems to match batch kinetics.
  • Mass Transfer Analysis : Use dimensionless numbers (e.g., Damköhler) to identify rate-limiting steps (e.g., diffusion vs. reaction kinetics).
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools like UV-Vis or Raman spectroscopy for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.